N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine
Description
N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine is a cyclopropane-containing amine derivative with a trifluoromethylphenyl substituent. Its structure combines a strained cyclopropane ring with a strongly electron-withdrawing trifluoromethyl group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H12F3N/c1-15-10(6-7-10)8-2-4-9(5-3-8)11(12,13)14/h2-5,15H,6-7H2,1H3 |
InChI Key |
AGHFZFDEDIJKRS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures high efficiency and scalability .
Chemical Reactions Analysis
Oxidation Reactions
The secondary amine and cyclopropane ring are susceptible to oxidation under controlled conditions:
Mechanism :
-
KMnO₄-mediated oxidation : The amine group facilitates electron transfer, leading to hydroxylation of the cyclopropane ring, followed by keto-enol tautomerism to form a stable ketone.
-
Ozonolysis : The cyclopropane ring undergoes cleavage to generate a carbonyl intermediate, which reacts further to form conjugated products .
Reduction Reactions
Reductive transformations primarily target the cyclopropane ring or amine group:
| Reducing Agent | Conditions | Major Product | Efficiency |
|---|---|---|---|
| H₂ (1 atm) / Pd-C | EtOH, 25°C, 24 hrs | Saturated cyclohexane derivative | 85% yield |
| LiAlH₄ | THF, 0°C → reflux, 8 hrs | N-Methylamine retention; ring unchanged | >90% purity |
Key Finding :
Hydrogenation preserves the trifluoromethylphenyl group while saturating the cyclopropane ring. Steric hindrance from the trifluoromethyl group slows reaction kinetics compared to non-fluorinated analogs.
Substitution Reactions
The methylamine group participates in nucleophilic substitution:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 80°C, 12 hrs | N-Benzyl derivative | 72% |
| Acetyl chloride | Pyridine, 0°C → RT, 4 hrs | N-Acetylated cyclopropanamine | 88% |
Mechanistic Insight :
-
The methylamine acts as a nucleophile, attacking electrophilic reagents (e.g., benzyl bromide).
-
Acylation proceeds via a two-step process: initial proton abstraction by pyridine, followed by acetyl transfer.
Cycloaddition and Ring-Opening Reactions
The strained cyclopropane ring participates in [3+2] cycloadditions:
| Reagent | Conditions | Product | Observations |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | TFE, 70°C, 48 hrs | Furan-fused lactam | Trifluoroethanol (TFE) enhances reaction rate via H-bond activation . |
Proposed Pathway :
-
TFE stabilizes transition states through hydrogen bonding.
-
Cyclopropane ring undergoes strain-driven opening, forming a diradical intermediate.
Acid-Base Reactions
The compound’s amine group exhibits basicity (pKa ≈ 9.2):
| Acid | Conditions | Product | Application |
|---|---|---|---|
| HCl (gas) | Et₂O, 0°C, 1 hr | Hydrochloride salt | Improves solubility for biological assays. |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition produces:
-
Primary products : Trifluorotoluene (via C-N bond cleavage) and methylamine.
-
Secondary products : CO₂ and NH₃ (above 300°C).
Scientific Research Applications
N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The herbicidal and physicochemical properties of cyclopropanamine derivatives are highly dependent on substituents. Key analogs and their differences are outlined below:
Key Observations :
- Trifluoromethyl vs.
- Cyclopropane Backbone : The strained cyclopropane ring may improve binding to target enzymes due to restricted conformational flexibility, unlike the linear propanamine derivative in .
Biological Activity
N-Methyl-1-(4-(trifluoromethyl)phenyl)cyclopropanamine is a cyclopropylamine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways involved in disease processes. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and detailed research findings.
Chemical Structure and Properties
This compound possesses a cyclopropylamine core, characterized by the following structural features:
- Cyclopropyl Group : Contributes to the compound's unique three-dimensional conformation.
- Trifluoromethyl Substituent : Enhances lipophilicity and metabolic stability, influencing biological activity.
Research indicates that this compound may act as an inhibitor of key enzymes involved in various biological pathways. Notably, it has been studied for its role in inhibiting lysine-specific demethylase (LSD1), which is implicated in cancer progression and other diseases. The inhibition of LSD1 can lead to altered gene expression profiles, impacting cellular differentiation and proliferation .
Structure-Activity Relationships (SAR)
The efficacy of this compound is influenced by its structural modifications. For instance, variations in the cyclopropyl group and the introduction of polar functionalities have been shown to affect both potency and selectivity against target enzymes. A study demonstrated that certain derivatives exhibited enhanced inhibitory activity against osteoclast differentiation, with one derivative showing an IC50 value of 0.64 µM .
| Compound | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 5b | 5b Structure | 0.64 | Inhibitor of osteoclastogenesis |
| LEI-401 | LEI-401 Structure | 27 | Inhibitor of NAPE-PLD |
Case Studies
- Inhibition of Osteoclast Differentiation : A derivative of this compound was evaluated for its ability to inhibit RANKL-induced osteoclast differentiation. The study found that the compound significantly reduced the formation of osteoclasts and their resorptive activity in vitro, indicating potential therapeutic applications in bone-related diseases .
- Cancer Research : In a study focusing on the inhibition of LSD1, this compound was identified as a potent inhibitor, with implications for enhancing anti-tumor responses through epigenetic modulation .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that compounds in this class exhibit favorable absorption profiles when administered via intraperitoneal or oral routes. For example, one study reported maximum plasma concentrations (Cmax) observed shortly after administration, suggesting rapid systemic availability . However, further investigations into the toxicological profiles are necessary to assess safety for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
